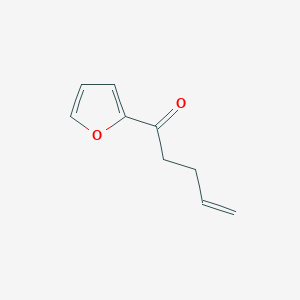

1-(Furan-2-yl)pent-4-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)pent-4-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-3-5-8(10)9-6-4-7-11-9/h2,4,6-7H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPBYJHRDZXZDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Pathways and Mechanistic Investigations of 1 Furan 2 Yl Pent 4 En 1 One

Reactivity of the Furan (B31954) Ring System in Conjugation with the Enone Moiety

The furan ring, a five-membered aromatic heterocycle, exhibits distinct reactivity patterns that are modulated by the presence of the electron-withdrawing acyl group at the C2 position.

Electrophilic Aromatic Substitution Reactions

The furan ring is inherently electron-rich and significantly more reactive towards electrophiles than benzene. pearson.compearson.com Electrophilic attack preferentially occurs at the C2 (α) position due to the superior resonance stabilization of the resulting carbocation intermediate, which involves the lone pair of the oxygen atom. pearson.comstudy.comquora.com

However, in 1-(Furan-2-yl)pent-4-en-1-one, the pentenoyl group at the C2 position acts as a deactivating group. This is due to the electron-withdrawing nature of the carbonyl, which reduces the electron density of the furan ring and makes it less susceptible to electrophilic attack. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, would consequently require more forcing conditions than for unsubstituted furan. If substitution were to occur, the acyl group would direct incoming electrophiles primarily to the C4 and C5 positions.

| Reaction | Typical Reagent on Furan | Major Product | Comment on Reactivity with 2-Acylfuran |

|---|---|---|---|

| Bromination | Br₂ in Dioxane, -5°C | 2-Bromofuran | Reaction is slower; substitution would be directed to C5. |

| Nitration | Acetyl nitrate, -10°C | 2-Nitrofuran | Harsh conditions could lead to ring opening. Reaction is disfavored. |

| Sulfonation | Pyridine-SO₃ complex | Furan-2-sulfonic acid | Reaction is deactivated. |

| Acylation | Acetic anhydride (B1165640), BF₃·OEt₂ | 2-Acetylfuran (B1664036) | The ring is already acylated and thus deactivated to further acylation. |

Nucleophilic Additions to the Furan Ring

Direct nucleophilic attack on the electron-rich furan ring is generally an unfavorable process. Such reactions are rare and typically necessitate the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophiles. chempap.org In the case of this compound, while the acyl group is electron-withdrawing, nucleophilic attack is overwhelmingly more likely to occur at the electrophilic carbons of the conjugated enone system (either the carbonyl carbon or the β-carbon) rather than on the furan ring itself. libretexts.org Nucleophilic aromatic substitution on the furan ring would require a suitable leaving group, which is absent in the parent molecule.

Transformations Involving the Alpha,Beta-Unsaturated Ketone Functionality

The enone moiety is a versatile functional group that serves as the primary site for several key transformations, including conjugate additions, cycloadditions, and photochemical reactions.

Michael Addition Reactions and Stereochemical Control

The α,β-unsaturated ketone system in this compound is an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.com This allows for the 1,4-conjugate addition of a wide range of soft nucleophiles (Michael donors), such as enolates, organocuprates, amines, and thiols. masterorganicchemistry.comyoutube.com The reaction proceeds via nucleophilic attack at the β-carbon of the pentenone chain, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and a resulting enolate, which is subsequently protonated. wikipedia.org

A significant aspect of the Michael addition is the potential for stereochemical control. The addition can create a new stereocenter at the β-carbon (and potentially the α-carbon). The use of chiral catalysts, such as N-heterocyclic carbenes or secondary amines, can facilitate highly diastereo- and enantioselective intramolecular Michael reactions. nih.gov This methodology is crucial for the asymmetric synthesis of complex molecules where precise control over stereochemistry is required. nih.gov

| Michael Donor (Nucleophile) | Catalyst/Conditions | Product Type | Potential Stereochemical Outcome |

|---|---|---|---|

| Malonate Esters | Base (e.g., NaOEt) | 1,5-Dicarbonyl compound | Formation of one or two new stereocenters. |

| Organocuprates (R₂CuLi) | Stoichiometric, -78°C | β-Alkylated furan-ketone | Diastereoselective addition possible with chiral substrates. |

| Nitromethane | Organocatalyst (e.g., chiral thiourea) | γ-Nitro ketone | High enantioselectivity (ee) can be achieved. |

| Thiophenols | Base catalysis | β-Thioether ketone | Creates a C-S bond with a new stereocenter. |

Diels-Alder Cycloadditions and Pericyclic Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org In this compound, two possibilities for this pericyclic reaction exist.

Intermolecular Diels-Alder: The furan ring can act as the diene component, reacting with an external, electron-deficient alkene or alkyne (a dienophile). Furan itself is a moderately reactive diene, and its reactions are often reversible. researchgate.net The presence of the electron-withdrawing ketone can influence the frontier molecular orbitals and thus the reactivity and regioselectivity of the cycloaddition. stackexchange.com

Intramolecular Diels-Alder (IMDA): The molecule possesses both a diene (the furan ring) and a dienophile (the terminal alkene of the pentenone chain). Under thermal or Lewis acid-catalyzed conditions, an intramolecular cycloaddition can occur, leading to the formation of a complex, bridged tricyclic oxa-tricyclo[6.2.1.0]undecenone system. rsc.org Such reactions are powerful for rapidly building molecular complexity from a linear precursor. rsc.orgresearchgate.net The stereochemical outcome of IMDA reactions is often highly controlled, though the endo product may not always be favored due to conformational constraints. youtube.com

Enone Photochemistry and Rearrangements

The conjugated enone chromophore in this compound makes it susceptible to various photochemical reactions upon irradiation with UV light. The specific reaction pathway depends on the excited state (singlet or triplet) and the reaction conditions. nih.gov

Common photochemical transformations for α,β-unsaturated ketones include:

[2+2] Photocycloaddition: The excited enone can react with an alkene (either from another molecule or the terminal alkene in an intramolecular fashion) to form a cyclobutane (B1203170) ring. Dimerization is also a common outcome for enones in concentrated solutions. magadhmahilacollege.org

Photoenolization and Deconjugation: Irradiation can lead to the formation of a dienol intermediate, which upon reketonization in the presence of a mild base, can result in the deconjugated β,γ-unsaturated ketone. rsc.org

Rearrangements: Complex skeletal rearrangements, such as the lumiketone rearrangement observed in cyclic enones, can occur. sci-hub.sebaranlab.org For β,γ-unsaturated ketones, the oxa-di-π-methane rearrangement is a characteristic reaction. researchgate.net

Photocyclodehydrogenation: In related systems like 2-styrylfuran, photochemical cyclization followed by oxidation can lead to the formation of fused aromatic systems. rsc.org

The presence of the furan ring could also participate in the photochemical process, potentially leading to unique reaction pathways not observed in simpler enone systems. researchgate.netfraunhofer.de

Chemoselective and Regioselective Reactions of Multiple Functional Groups

The structure of this compound presents multiple reactive sites, making chemoselectivity and regioselectivity critical considerations in its transformations. The principal sites for chemical reactions are the C=C double bond of the pentenyl chain, the C=O bond of the ketone, and the furan ring itself, which can behave as a diene in cycloadditions or undergo reactions typical of electron-rich aromatic systems.

The outcome of a reaction is highly dependent on the reagents and conditions employed. For instance, nucleophilic addition will preferentially occur at the carbonyl carbon. Electrophilic attack can occur at the terminal alkene or the furan ring, with the C5 position of the furan ring being particularly activated by the oxygen atom. The furan ring can also participate as the diene component in Diels-Alder reactions, a characteristic transformation of this heterocycle. The challenge in synthetic applications lies in selectively targeting one functional group while leaving the others intact.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for manipulating the structure of this compound with high selectivity and efficiency. Different metals and ligand systems can be employed to direct reactions toward specific functional groups.

Hydrogenation and Reduction Methodologies

The selective reduction of the alkene, the ketone, or the furan ring can be achieved by choosing appropriate catalysts and reaction conditions. Chemoselective hydrogenation is a key transformation in fine chemical synthesis.

Alkene Hydrogenation: The terminal C=C double bond can be selectively hydrogenated to yield 1-(Furan-2-yl)pentan-1-one. This is typically achieved under mild conditions using catalysts like Palladium on carbon (Pd/C) at low hydrogen pressure. This transformation is generally favored as the terminal, non-conjugated alkene is more reactive towards catalytic hydrogenation than the furan ring or the carbonyl group.

Carbonyl Reduction: The ketonic group can be reduced to a secondary alcohol, forming 1-(Furan-2-yl)pent-4-en-1-ol. This is often accomplished using hydride reagents like sodium borohydride (B1222165) (NaBH₄), which selectively attack the carbonyl group over the alkene and furan ring.

Furan Ring Hydrogenation: The hydrogenation of the furan ring to form a tetrahydrofuran (B95107) derivative is a more challenging transformation requiring more forcing conditions. Catalysts such as Rhodium on alumina (B75360) (Rh/Al₂O₃) or Ruthenium (Ru) under higher hydrogen pressures and temperatures are often necessary. Under these conditions, the other functional groups are likely to be reduced as well, leading to 1-(Tetrahydrofuran-2-yl)pentan-1-ol. Studies on the hydrogenation of furfural (B47365) show that reaction temperature and pressure can be tuned to control the selectivity between side-chain and ring hydrogenation.

| Catalyst/Reagent | Target Functional Group | Primary Product | Typical Conditions |

|---|---|---|---|

| Pd/C, H₂ | Alkene (C=C) | 1-(Furan-2-yl)pentan-1-one | Low pressure, Room temp. |

| NaBH₄ | Ketone (C=O) | 1-(Furan-2-yl)pent-4-en-1-ol | Methanol, 0°C to Room temp. |

| Ru/C, H₂ | Furan Ring & Carbonyl | 1-(Tetrahydrofuran-2-yl)pentan-1-ol | High pressure, High temp. |

Oxidative Transformations and Functionalization

The oxidative functionalization of this compound can be directed at either the furan ring or the terminal alkene.

Alkene Oxidation: The terminal double bond is susceptible to various oxidative reactions. Epoxidation using reagents like meta-chloroperoxybenzoic acid (m-CPBA) would yield 1-(Furan-2-yl)-3-(oxiran-2-yl)propan-1-one. Dihydroxylation using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would produce 1-(Furan-2-yl)-4,5-dihydroxypentan-1-one.

Furan Ring Oxidation: The furan nucleus is sensitive to oxidation, which can lead to ring-opening or dearomatization products. Research on related 3-(furan-2-yl)propan-1-ones has shown that oxidative dearomatization can be achieved using oxidants like m-CPBA, followed by acid-catalyzed rearrangement. This pathway often proceeds through a spiro-intermediate, leading to highly functionalized products. This reactivity highlights a potential pathway for transforming the furan moiety into other cyclic or acyclic structures.

| Reagent | Target Functional Group | Primary Product |

|---|---|---|

| m-CPBA | Alkene (C=C) | 1-(Furan-2-yl)-3-(oxiran-2-yl)propan-1-one |

| OsO₄, NMO | Alkene (C=C) | 1-(Furan-2-yl)-4,5-dihydroxypentan-1-one |

| m-CPBA, then acid | Furan Ring | Ring-opened or rearranged products |

Isomerization and Rearrangement Catalysis

Transition metal catalysts can facilitate the isomerization of the terminal alkene. Catalysts based on rhodium, ruthenium, or iron can promote the migration of the double bond from the terminal (C4-C5) position to an internal position. This can lead to the formation of 1-(Furan-2-yl)pent-3-en-1-one or the thermodynamically more stable conjugated isomer, 1-(Furan-2-yl)pent-2-en-1-one.

The furan ring itself can undergo rearrangement under certain catalytic conditions. For instance, the Paal-Knorr synthesis, which forms furans from 1,4-dicarbonyl compounds, can be conceptually reversed or modified. Studies on the cyclization of related compounds have shown that the furan ring can be formed in a process that involves a formal shift of a double bond, hinting at the complex rearrangements this moiety can undergo.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving this compound are dictated by the activation energies required to transform its different functional groups.

Kinetic Control: Under kinetically controlled conditions (e.g., low temperatures), reactions will favor the pathway with the lowest activation energy. For instance, the reduction of the ketone with NaBH₄ is kinetically favored over the reduction of the furan ring.

Thermodynamic Control: Under thermodynamically controlled conditions (e.g., higher temperatures, longer reaction times, reversible conditions), the most stable product will be favored. An example is the isomerization of the terminal alkene to the more stable internal, conjugated alkene.

Theoretical studies on the reaction kinetics of similar molecules, such as 2-acetylfuran with hydroxyl radicals, provide insight into the reactivity of the furan ring. These studies indicate that OH radical addition to the furan ring is the dominant pathway at lower temperatures, while hydrogen abstraction from the alkyl side chain becomes more significant at higher temperatures. This suggests that the reaction pathway for this compound in radical reactions would also be highly temperature-dependent. The presence of the electron-withdrawing carbonyl group deactivates the furan ring slightly compared to alkyl-substituted furans, which would influence the kinetics of electrophilic substitution reactions.

Derivatives and Analogs of 1 Furan 2 Yl Pent 4 En 1 One: Synthesis and Structural Diversification

Modification of the Furan (B31954) Ring: Substitution Patterns and Heteroatom Incorporation

The furan ring of 1-(Furan-2-yl)pent-4-en-1-one is a prime target for structural modification, allowing for the introduction of various substituents and even the replacement of the core heteroatom. These changes can significantly alter the electronic properties and steric profile of the molecule.

Electrophilic substitution reactions are commonly employed to introduce functional groups onto the furan ring, typically at the 5-position due to the directing effect of the oxygen atom. For instance, hydroxymethyl groups can be introduced, as seen in the synthesis of (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one. mdpi.com This is often achieved by starting with a pre-functionalized furan derivative, such as 5-hydroxymethylfurfural (B1680220) (HMF), which is readily derived from biomass. mdpi.com Other substitution patterns, such as the introduction of methyl groups, have also been explored, leading to compounds like 3-(5-methylfuran-2-yl)-prop-2-en-1-ones.

A more fundamental modification involves the replacement of the furan's oxygen atom with other heteroatoms, such as sulfur to form a thiophene (B33073) analog or nitrogen to form a pyrrole (B145914) analog. nih.govmdpi.com A common strategy for synthesizing these five-membered heterocycles is the Paal-Knorr synthesis. google.comksu.edu.sacitycollegekolkata.orgumich.edu This method involves the condensation of a 1,4-dicarbonyl compound with a source of the desired heteroatom. For thiophene synthesis, a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent is used. organic-chemistry.org For pyrrole synthesis, ammonia (B1221849) or a primary amine is employed. ksu.edu.sacitycollegekolkata.org By designing an appropriate 1,4-dicarbonyl precursor, analogs of this compound with a central thiophene or pyrrole ring can be synthesized.

Table 1: Examples of Furan Ring Modifications and Corresponding Synthetic Methods

| Modification | Example Compound Structure | Synthetic Method | Reference |

|---|---|---|---|

| Hydroxymethylation | (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one | Condensation with 5-hydroxymethylfurfural (HMF) | mdpi.com |

| Methylation | 3-(5-Methylfuran-2-yl)-prop-2-en-1-one | Not specified | |

| Heteroatom (S) | 2,5-disubstituted thiophene | Paal-Knorr synthesis with Lawesson's reagent | umich.edu |

Variation of the Pent-4-en-1-one Side Chain: Chain Length and Branching

The pent-4-en-1-one side chain offers numerous possibilities for structural variation, including altering its length, introducing branching, and modifying the degree of saturation. These modifications are typically achieved through standard organic transformations.

For example, the synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one demonstrates significant alteration of the side chain. mdpi.com In this derivative, the pent-4-en-1-one moiety is replaced by a 4,4-dimethylpent-1-en-3-one (B1622530) chain, introducing branching with a tert-butyl group and shortening the chain between the ketone and the furan ring. Such chalcone-like structures are often synthesized via aldol (B89426) condensation reactions between a substituted 2-acetylfuran (B1664036) and an appropriate aldehyde or ketone.

Further examples of side chain variation can be found in the patent literature, which describes a range of furan derivatives with different alkyl and functionalized chains attached to the furan ring. These variations can be achieved by starting with different ketones in condensation reactions or by employing multi-step synthetic sequences to build the desired side chain.

Table 2: NMR Data for Furan Derivatives with Varied Side Chains

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

|---|---|---|---|

| 3-(5-Methylfuran-2-yl)-1-phenylpropan-1-one | 2.24 (s, 3H), 3.04 (t, 2H), 3.32 (t, 2H), 5.85 (d, 1H), 5.92 (d, 1H), 7.45–7.47 (m, 2H), 7.55–7.56 (m, 1H), 7.96–7.98 (m, 2H) | 13.4, 22.6, 37.2, 105.9, 106.0, 128.0 (2C), 128.5 (2C), 133.0, 136.9, 150.5, 152.9, 198.8 | mdpi.com |

Introduction of Chirality and Stereoselective Synthesis of Enantiomers

The introduction of chirality into the this compound scaffold can be achieved through various stereoselective synthetic methods. These approaches are crucial for accessing enantiomerically pure compounds, which is often a prerequisite for studying their biological activities.

Several strategies for the synthesis of substituted chiral furans have been reviewed, highlighting methods such as functionalization of furan moieties, organocatalytic enantioselective approaches, and the use of carbohydrates as chiral pool precursors. researchgate.net For instance, asymmetric [3+2] cycloaddition reactions involving chiral allylsilanes and α-keto esters can lead to the formation of chiral tetrahydrofuran (B95107) derivatives with a high degree of diastereoselectivity. researchgate.net

Another approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting substrate to direct the stereochemical outcome of a reaction. After the desired chiral center has been created, the auxiliary is removed. This method has been successfully applied to the synthesis of a variety of chiral compounds. Furthermore, the development of chiral rhodium catalysts has enabled highly enantioselective cyclopropanation reactions, which can be a key step in the synthesis of complex chiral molecules containing cyclopropane (B1198618) rings. wikipedia.org

Synthesis of Polycyclic and Spirocyclic Derivatives

The planar structure of the furan ring and the reactive sites on the side chain of this compound and its derivatives can be exploited to construct more complex polycyclic and spirocyclic systems.

One approach involves intramolecular cyclization reactions. For example, acid-promoted Friedel-Crafts cyclization can be used to form spiro[indeno[1,2-b] nih.govbenzofuran-10,10'-indeno[1,2-b] nih.govbenzothiophene] derivatives. mdpi.com This reaction creates a spirocyclic system where two ring systems are joined at a single carbon atom. The synthesis of furan-containing chiral spiro-fused polycyclic aromatic compounds has been reported, demonstrating the feasibility of creating these intricate structures in an enantiopure form. nih.govmdpi.comresearchgate.net

Cascade reactions provide another powerful tool for the synthesis of polycyclic furan derivatives. These reactions involve a series of intramolecular transformations that occur in a single pot, often leading to a significant increase in molecular complexity. For instance, a cascade involving C-S/C-O coupling, aromatization, and cyclization has been used to synthesize pharmaceutically relevant polycyclic furan and chromene derivatives. bohrium.com

Exploration of Prodrug Strategies in Organic Chemistry

From a synthetic organic chemistry perspective, the design of prodrugs involves the chemical modification of a biologically active compound to improve its physicochemical properties, such as solubility or stability. The synthesis of these prodrugs often requires the use of protecting groups and specific coupling reactions.

For furan-containing compounds, prodrug strategies can involve modification of functional groups on either the furan ring or the side chain. For example, a hydroxyl group on the furan ring could be esterified to improve lipophilicity. The synthesis of such an ester would typically involve reaction of the parent alcohol with an appropriate acyl chloride or anhydride (B1165640).

A review of the synthesis of benzo[b]furan derivatives discusses the creation of a glycine (B1666218) hydrochloride prodrug to enhance water solubility. mdpi.com This involved coupling the parent molecule with glycine, demonstrating a common strategy for improving the pharmaceutical properties of a lead compound. The Pinner reaction, which converts a nitrile to an imidate ester, has been employed in the synthesis of 2,5-bis(4-O-methoxyamidinophenyl)furan prodrugs, although it is noted to be a cumbersome process requiring rigorous exclusion of water. researchgate.net

Protection strategies are also a key aspect of multi-step syntheses that could be applied to prodrug formation. For furanics like 5-hydroxymethylfurfural (5-HMF), the aldehyde group can be protected as an acetal (B89532) to allow for selective reactions at other positions on the molecule. acs.org This acetal can then be removed in a later step to regenerate the aldehyde or a derivative thereof, which could be part of the final prodrug structure.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one |

| 3-(5-methylfuran-2-yl)-prop-2-en-1-one |

| 5-hydroxymethylfurfural (HMF) |

| Lawesson's reagent |

| 3-(5-Methylfuran-2-yl)-1-phenylpropan-1-one |

| 3-(4-Methoxyphenyl)-3-(5-methylfuran-2-yl)-1-phenylpropan-1-one |

| spiro[indeno[1,2-b] nih.govbenzofuran-10,10'-indeno[1,2-b] nih.govbenzothiophene] |

| 2,5-bis(4-O-methoxyamidinophenyl)furan |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For 1-(Furan-2-yl)pent-4-en-1-one, the exact mass can be calculated from its molecular formula, C₉H₁₀O₂. This theoretical value serves as a benchmark for experimental HRMS measurements, typically using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI).

Table 1: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Atomic Mass (Da) | Calculated Exact Mass (Da) |

|---|---|---|---|

| C₉H₁₀O₂ | ¹²C | 12.000000 | 150.06808 |

| ¹H | 1.007825 |

An experimental HRMS value that matches the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Key expected fragmentation pathways for this molecule include:

Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group would yield a stable furoyl cation at m/z 95. This is often a dominant peak for 2-acylfurans.

McLafferty Rearrangement: A characteristic rearrangement for ketones with a γ-hydrogen, involving the transfer of a hydrogen atom from the pentenyl chain to the carbonyl oxygen, followed by cleavage, could also occur.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. While 1D NMR (¹H and ¹³C) provides initial information, advanced 2D techniques are required for complete structural assignment.

Based on established chemical shift ranges for similar structures, a predicted NMR data set for this compound can be proposed.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 | C=O | - | ~195-205 |

| 2 | CH₂ | ~2.9-3.1 | ~38-42 |

| 3 | CH₂ | ~2.4-2.6 | ~28-32 |

| 4 | =CH | ~5.8-6.0 | ~135-140 |

| 5 | =CH₂ | ~5.0-5.2 | ~115-120 |

| 2' | C | - | ~151-154 |

| 3' | CH | ~6.5-6.7 | ~112-115 |

| 4' | CH | ~7.2-7.4 | ~117-120 |

Two-dimensional NMR experiments are essential to confirm the predicted assignments and establish the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons of the pentenone chain (H2/H3, H3/H4, H4/H5) and within the furan (B31954) ring (H3'/H4', H4'/H5'), confirming these distinct spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would be used to definitively assign the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~7.6-7.8 ppm would show a cross-peak to the carbon signal at ~146-149 ppm, assigning them both to position 5' of the furan ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. This allows for the connection of the separate structural fragments. A key expected correlation would be from the methylene protons at position 2 to the carbonyl carbon (C1) and to the furan ring carbons (C2' and C3'), unambiguously linking the pentenone chain to the heterocyclic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps in determining stereochemistry and conformation. For this molecule, NOESY could reveal through-space interactions between the furan protons (e.g., H5') and the methylene protons of the side chain (H2), providing insight into the preferred rotational conformation around the C2'-C(O) bond.

Should this compound be obtained in a solid, crystalline form, solid-state NMR (ssNMR) would offer valuable information not accessible in solution. In the solid state, molecular tumbling is restricted, leading to very broad spectral lines. Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. bldpharm.com ssNMR can distinguish between different crystalline forms (polymorphs) and provide insights into molecular packing and intermolecular interactions within the crystal lattice. thegoodscentscompany.com

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. researchgate.net Each technique provides complementary information based on the vibrational modes of the molecule's bonds.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| C=O (Ketone) | Stretch | Strong, ~1715 | Moderate |

| C=C (Alkene) | Stretch | Moderate, ~1640 | Strong |

| =C-H (Alkene) | Stretch | Moderate, >3000 | Moderate |

| C-H (sp³) | Stretch | Strong, <3000 | Moderate |

| Furan Ring | C=C Stretch | ~1500-1600 | Strong |

The strong C=O stretch around 1715 cm⁻¹ in the IR spectrum is a definitive indicator of a non-conjugated ketone. rsc.org The C=C stretching frequency around 1640 cm⁻¹ confirms the presence of the terminal double bond. msu.edu Raman spectroscopy is particularly useful for detecting the symmetric C=C bond of the alkene, which often gives a strong signal. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. usu.edu By diffracting X-rays off a single, high-quality crystal, this technique can map the electron density and thus determine the precise location of each atom, as well as bond lengths, bond angles, and torsional angles.

The primary challenge for a compound like this compound, which is likely an oil at room temperature, is obtaining a suitable crystal. chromatographyonline.com This is often a major bottleneck in the structural analysis of small organic molecules. researchgate.net Advanced crystallization techniques, such as slow evaporation, vapor diffusion, or cooling crystallization, would be necessary. nih.gov If successful, an X-ray structure would provide an unambiguous confirmation of the molecular connectivity and detailed information about how the molecules pack together in the solid state, revealing any significant intermolecular interactions like hydrogen bonding or π-stacking. thermofisher.com

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS with focus on method development)

Chromatographic methods are essential for separating the target compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC): Method development for HPLC analysis of a ketone like this would typically start with reversed-phase chromatography. A C18 stationary phase column is a common choice, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Since the molecule lacks a strong chromophore beyond the furan ring, UV detection might have limited sensitivity. For improved detection and quantification, pre-column derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy, which attaches a strongly UV-absorbing tag to the ketone.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is a highly suitable technique for the analysis of this compound. Method development would focus on optimizing the separation on a capillary column and the detection by the mass spectrometer.

Column Selection: A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), is generally effective for separating a wide range of volatile and semi-volatile organic compounds.

Temperature Program: A programmed temperature ramp is crucial. It would start at a low temperature to resolve any highly volatile impurities and gradually increase to elute the target compound and any higher-boiling point components.

Detection: The mass spectrometer serves as a highly specific detector. In full-scan mode, it provides mass spectra that can be compared against libraries for identification. In selected ion monitoring (SIM) mode, it offers enhanced sensitivity and selectivity for quantitative analysis by monitoring only specific, characteristic ions of the target molecule.

In Situ Spectroscopic Methods for Real-Time Reaction Monitoring

The real-time analysis of chemical reactions as they occur, known as in situ or real-time reaction monitoring, provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For the study of reactions involving this compound, several advanced spectroscopic techniques can be employed. These methods allow for the continuous tracking of reactant consumption, product formation, and the identification of any short-lived species, all without the need for sampling and offline analysis. This section details the application of key in situ spectroscopic methodologies for monitoring chemical transformations of this compound.

Application of In Situ Fourier Transform Infrared (FTIR) Spectroscopy

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring reactions in real-time by tracking changes in the vibrational modes of functional groups. youtube.comatomfair.com For reactions involving this compound, this method is particularly useful for observing the carbonyl (C=O) and alkene (C=C) stretching frequencies.

One potential application is in monitoring the Friedel-Crafts acylation of furan with 4-pentenoyl chloride to synthesize this compound. researchgate.netias.ac.in An Attenuated Total Reflectance (ATR) probe can be directly inserted into the reaction vessel, allowing for continuous data acquisition. atomfair.com The progress of the reaction can be monitored by observing the disappearance of the acyl chloride carbonyl peak (typically around 1780-1820 cm⁻¹) and the simultaneous appearance of the ketone carbonyl peak of the product (around 1670-1690 cm⁻¹).

Table 1: Hypothetical In Situ FTIR Data for the Synthesis of this compound

| Time (minutes) | Absorbance at 1800 cm⁻¹ (Acyl Chloride C=O) | Absorbance at 1680 cm⁻¹ (Ketone C=O) |

| 0 | 0.85 | 0.02 |

| 10 | 0.62 | 0.25 |

| 20 | 0.41 | 0.46 |

| 30 | 0.20 | 0.67 |

| 40 | 0.05 | 0.82 |

| 50 | 0.01 | 0.86 |

This interactive table allows for the visualization of reactant consumption and product formation over time.

Furthermore, in situ FTIR can be employed to monitor subsequent reactions of this compound, such as the Pauson-Khand reaction, which involves the cycloaddition of the alkene, an alkyne, and carbon monoxide to form a cyclopentenone. nrochemistry.comresearchgate.netorganic-chemistry.org In this case, the disappearance of the alkene C=C stretching vibration of the pentenyl group in the starting material would be a key indicator of reaction progress.

Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information during a chemical reaction. By placing a reaction tube directly in the NMR spectrometer, spectra can be acquired at regular intervals to monitor the transformation of reactants into products.

For the synthesis of this compound, ¹H NMR spectroscopy can be used to track the characteristic signals of the furan ring protons and the vinyl protons of the pentenoyl group. researchgate.netmdpi.com The appearance of new signals corresponding to the product and the decrease in the intensity of the starting material signals provide a quantitative measure of the reaction's progress.

Table 2: Hypothetical ¹H NMR Chemical Shifts for Monitoring a Reaction of this compound

| Compound | Functional Group | Chemical Shift (ppm) |

| This compound | Furan H-5 | ~7.60 |

| Furan H-3 | ~7.25 | |

| Furan H-4 | ~6.55 | |

| Vinyl CH | ~5.80-5.95 | |

| Vinyl CH₂ | ~5.00-5.15 | |

| Product of Cycloaddition | Aliphatic CH | Varies (e.g., 2.5-4.0) |

This table illustrates the distinct chemical shifts that would be monitored to differentiate between the reactant and potential products.

¹³C NMR spectroscopy can also be utilized in real-time, providing complementary information about the carbon skeleton of the molecules involved. mdpi.com The change in the chemical shift of the carbonyl carbon from the reactant to the product would be a clear indicator of the chemical transformation.

In Situ Raman Spectroscopy for Reaction Analysis

In situ Raman spectroscopy is another vibrational spectroscopy technique that can be used for real-time reaction monitoring. researchgate.netlincoln.ac.ukuiowa.edu It is particularly advantageous for reactions in aqueous media or for systems where FTIR spectroscopy may be challenging due to strong solvent absorption.

In the context of this compound, Raman spectroscopy can effectively monitor the symmetric vibrations of the furan ring and the C=C bond of the pentenyl chain. The progress of a reaction can be followed by tracking the intensity of specific Raman bands corresponding to the starting material and the product. For instance, in a polymerization reaction involving the vinyl group, the decrease in the intensity of the C=C stretching band (typically around 1640 cm⁻¹) would indicate the consumption of the monomer.

Table 3: Key Raman Bands for Monitoring Reactions of this compound

| Functional Group | Raman Shift (cm⁻¹) | Application in Reaction Monitoring |

| C=O Stretch | ~1675 | Monitoring carbonyl group transformations |

| C=C Stretch (alkene) | ~1640 | Tracking consumption of the vinyl group |

| Furan Ring Breathing | ~1480 | Observing changes to the furan ring structure |

This interactive table highlights the characteristic Raman shifts that can serve as diagnostic markers for real-time analysis.

By utilizing these in situ spectroscopic methods, a comprehensive understanding of the chemical behavior of this compound can be achieved. The data obtained from these techniques are crucial for optimizing reaction conditions, improving yields, and elucidating complex reaction mechanisms.

Computational and Theoretical Studies on 1 Furan 2 Yl Pent 4 En 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to provide information about the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. For 1-(Furan-2-yl)pent-4-en-1-one, DFT calculations can elucidate its electronic structure by determining the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Furthermore, conceptual DFT provides a framework for calculating various reactivity indices that can predict how a molecule will behave in a chemical reaction. These indices include electronegativity, chemical hardness, and the Fukui function, which helps to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Units |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.2 | eV |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Electrophilicity Index (ω) | 2.80 | eV |

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results for molecular properties. For this compound, high-level ab initio calculations could be used to obtain a very precise geometry and to benchmark the results from more computationally efficient methods like DFT. Due to their high computational cost, these methods are often used for smaller molecules or to obtain highly accurate single-point energy calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

This compound is a flexible molecule with several rotatable bonds. This flexibility gives rise to multiple possible three-dimensional arrangements, or conformers. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. By simulating the molecule's behavior in a given environment (e.g., in a vacuum or in a solvent), MD can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and reactivity. MD simulations also provide insights into intermolecular interactions, such as how this compound might interact with solvent molecules or other reactants. The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms.

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations

| Conformer | Dihedral Angle (C(O)-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | ~60° (gauche) | 0.0 | 65 |

| 2 | ~180° (anti) | 1.2 | 30 |

| 3 | ~ -60° (gauche) | 0.1 | 5 |

Note: The data in this table is illustrative and based on general principles of conformational analysis for flexible organic molecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, methods like DFT can be used to calculate its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The comparison of these predicted spectra with experimentally obtained spectra is a powerful method for structural elucidation and validation of the computational model.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Nucleus | Predicted ¹³C NMR Chemical Shift (ppm) | "Experimental" ¹³C NMR Chemical Shift (ppm) |

| C=O | 185.2 | 187.5 |

| Furan (B31954) C2 | 152.8 | 153.1 |

| Furan C5 | 145.6 | 146.3 |

| Alkene CH | 137.1 | 137.4 |

| Alkene CH₂ | 115.9 | 115.5 |

Note: The data in this table is hypothetical and for illustrative purposes. The "experimental" values are representative and not from actual measurements on this specific compound.

Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surfaces

Understanding the mechanism of a chemical reaction is key to controlling its outcome. Computational chemistry provides powerful tools to map out the entire reaction pathway, from reactants to products. Transition state theory is a fundamental concept in this area, positing that the rate of a reaction is determined by the energy of the transition state, which is the highest energy point along the reaction coordinate.

For reactions involving this compound, such as its oxidation, reduction, or participation in cycloaddition reactions, computational methods can be used to locate the structures of the transition states and calculate their energies. By mapping the potential energy surface (PES), which represents the energy of the system as a function of the positions of the atoms, chemists can visualize the entire reaction path, identify any intermediates, and determine the activation energy of each step. This detailed mechanistic insight is crucial for optimizing reaction conditions and predicting the formation of different products.

Design of Novel Catalysts or Reaction Conditions Based on Computational Models

The insights gained from computational studies can be leveraged to design new catalysts or optimize reaction conditions for reactions involving this compound. By understanding the electronic and steric requirements of the transition state, it is possible to design a catalyst that stabilizes this high-energy species, thereby lowering the activation energy and increasing the reaction rate.

Computational screening can be used to evaluate a large number of potential catalysts in silico, saving significant time and resources compared to experimental screening. For example, if a specific reaction of this compound is desired, computational models can be used to test the efficacy of various Lewis or Brønsted acids, or organocatalysts, in promoting the reaction. Similarly, the effect of different solvents or temperatures on the reaction rate and selectivity can be simulated, providing valuable guidance for experimental work.

Future Research Directions and Unexplored Avenues for 1 Furan 2 Yl Pent 4 En 1 One

Development of Novel and Highly Efficient Synthetic Methodologies

Future research should prioritize the development of more efficient, sustainable, and cost-effective methods for the synthesis of 1-(Furan-2-yl)pent-4-en-1-one and its derivatives. While traditional methods like Friedel-Crafts acylation and Paal-Knorr synthesis provide foundational routes, they often suffer from harsh reaction conditions and limited substrate scope. organic-chemistry.org

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of renewable starting materials, such as biomass-derived furfural (B47365), and employing environmentally benign catalysts and solvents will be crucial. findaphd.com The principles of green chemistry, focusing on atom economy and waste reduction, should guide the design of new synthetic pathways.

Catalytic Innovations: The development of novel catalytic systems, including transition-metal catalysts (e.g., palladium, copper, iron) and organocatalysts, can offer milder reaction conditions and improved selectivity. nih.gov Research into nanocatalysts and biocatalysts could also lead to highly efficient and sustainable synthetic processes.

Flow Chemistry and Process Optimization: The implementation of continuous flow technologies can enhance reaction efficiency, safety, and scalability. Automated flow platforms can facilitate high-throughput screening of reaction conditions to rapidly identify optimal parameters. findaphd.com

| Synthetic Approach | Potential Advantages | Research Focus |

| Biomass Valorization | Utilization of renewable feedstocks, sustainability. | Direct conversion of furfural and its derivatives. |

| Advanced Catalysis | Milder conditions, higher selectivity, and yields. | Development of novel metal- and organo-catalysts. |

| Flow Chemistry | Improved efficiency, safety, and scalability. | High-throughput optimization and scale-up. |

Discovery of Unprecedented Reaction Pathways and Mechanistic Insights

The trifunctional nature of this compound offers a rich playground for discovering novel chemical reactions and gaining deeper mechanistic understanding.

Nazarov Cyclization and Beyond: The divinyl ketone-like scaffold of this compound makes it a prime candidate for the Nazarov cyclization to form cyclopentenone derivatives. organic-chemistry.orgwikipedia.org Future work should explore the scope of this reaction with various substituted furan (B31954) and pentenone moieties. Detailed computational and experimental studies can provide insights into the reaction mechanism, including the stereoselectivity of the electrocyclization. nih.govacs.org

Cycloaddition Reactions: The furan ring can participate as a diene in Diels-Alder reactions, while the terminal alkene can act as a dienophile. nih.govresearchgate.net Investigating intramolecular and intermolecular cycloadditions can lead to the synthesis of complex polycyclic architectures.

Domino and Tandem Reactions: Designing one-pot multi-step reactions, such as domino or tandem sequences, can significantly increase synthetic efficiency. For instance, a sequence involving a Michael addition to the enone system followed by an intramolecular cyclization could be explored.

| Reaction Type | Potential Products | Mechanistic Questions to Address |

| Nazarov Cyclization | Substituted cyclopentenones | Stereocontrol, catalyst effects, substituent effects. |

| Diels-Alder Reactions | Polycyclic oxabicyclic compounds | Regio- and stereoselectivity, Lewis acid catalysis. |

| Tandem Reactions | Complex heterocyclic systems | Reaction sequence design, intermediate stability. |

Exploration of New Application Domains in Materials Science and Chemical Engineering

The furan moiety in this compound makes it a valuable monomer for the synthesis of sustainable polymers and functional materials. Furan-based polymers are gaining attention as bio-based alternatives to petroleum-derived plastics. researchgate.netengineering.org.cn

Bio-based Polymers and Resins: The polymerization of this compound or its derivatives through the alkene functionality could lead to novel polymers with unique thermal and mechanical properties. The furan ring can also be utilized for cross-linking reactions, such as in the formation of thermosetting resins. rsc.org These materials could find applications as composites, adhesives, and coatings. arxiv.orgnih.gov

Functional Materials: The conjugated system of the molecule can be extended through further chemical modifications to create organic electronic materials. The ketone and furan oxygen atoms also offer potential as chelating sites for metal ions, suggesting applications in sensor technology or catalysis.

Chemical Engineering Processes: In chemical engineering, this compound could serve as a platform chemical for the synthesis of a range of valuable downstream products. Its derivation from biomass aligns with the development of sustainable chemical processes and biorefineries.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical synthesis and discovery. nih.govresearchgate.netengineering.org.cn

Retrosynthesis and Reaction Prediction: AI-powered tools can be employed to predict novel and efficient synthetic routes to this compound and its derivatives. nih.govresearchgate.netengineering.org.cn Machine learning models, trained on large reaction databases, can predict the outcomes of unknown reactions, accelerating the discovery of new transformations. beilstein-journals.org

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions by exploring vast parameter spaces, leading to improved yields and selectivities with fewer experiments. rsc.orgnih.gov This is particularly valuable for complex multi-component reactions.

Mechanistic Elucidation: Computational chemistry, in conjunction with machine learning, can be used to model reaction pathways and transition states, providing a deeper understanding of reaction mechanisms, such as the intricacies of the Nazarov cyclization. nih.gov

Collaborative Research Opportunities Across Disciplines

The multifaceted nature of this compound provides fertile ground for interdisciplinary collaborations.

Chemistry and Materials Science: Joint efforts between synthetic chemists and materials scientists will be crucial for designing and developing novel furan-based polymers and functional materials with tailored properties.

Chemistry and Chemical Engineering: Collaboration between chemists and chemical engineers is essential for scaling up the synthesis of this compound and developing efficient and sustainable industrial processes for its conversion into valuable products.

Academia and Industry: Partnerships between academic research groups and industrial partners can facilitate the translation of fundamental discoveries into practical applications. Initiatives focused on green chemistry and the conversion of biomass into value-added chemicals provide excellent platforms for such collaborations. rsc.orgeurekalert.org

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile chemical building block, paving the way for innovations in synthesis, catalysis, and materials science.

Q & A

Q. What are the standard protocols for synthesizing 1-(Furan-2-yl)pent-4-en-1-one, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions starting from furan derivatives and α,β-unsaturated ketones. A common approach includes:

- Step 1 : Formation of the furan core via cyclization of appropriate precursors (e.g., furfural derivatives).

- Step 2 : Introduction of the pent-4-en-1-one moiety through Claisen-Schmidt condensation or Michael addition, using catalysts like FeCl₃ in acidic media .

- Optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (60–80°C), and stoichiometric ratios of reagents to enhance yield. For example, citric acid medium improves oxidative cyclization efficiency .

Q. How can spectroscopic techniques (IR, NMR, MS) validate the structural identity of this compound?

- IR Spectroscopy : Confirm the presence of key functional groups:

- C=O stretch at ~1700 cm⁻¹ (ketone).

- C=C stretch at ~1600 cm⁻¹ (furan ring and pentenone moiety).

- ¹H NMR : Identify deshielded protons:

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 300 for derivatives) and fragmentation patterns (e.g., loss of CO or furan rings) confirm molecular weight and structural motifs .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Thermal Stability : Decomposition observed >120°C; store at 2–8°C in inert atmospheres.

- pH Sensitivity : Hydrolysis of the ketone group occurs in strongly acidic (pH <2) or basic (pH >10) conditions.

- Light Sensitivity : Furan rings are prone to photochemical oxidation; use amber vials for storage .

Advanced Research Questions

Q. How can computational methods (e.g., PASS prediction, molecular docking) predict the bioactivity of this compound derivatives?

- PASS Prediction : Analyze probability scores (Pa) for anti-tubercular activity. A Pa >0.7 indicates high likelihood of activity, validated via in vitro assays (e.g., Alamar Blue assay against M. tuberculosis H37Rv) .

- Molecular Docking :

- Protein Preparation : Retrieve PDB structures (e.g., 2H7M for enoyl-ACP reductase), remove water molecules, and optimize hydrogen bonding networks.

- Ligand Docking : Use ArgusLab or AutoDock to assess binding affinities. Key interactions include hydrogen bonds with Tyr158 and hydrophobic contacts with Met103 .

Q. How can crystallographic data resolve contradictions in reported structural configurations of this compound derivatives?

- Data Collection : Use high-resolution X-ray diffraction (e.g., SHELX suite for refinement).

- Validation Tools : Employ PLATON or Coot to check for twinning, disorder, or incorrect space group assignments.

- Case Study : Non-centrosymmetric crystal packing in related furan-ketone derivatives revealed unexpected dipole alignments, explaining discrepancies in earlier NMR-based models .

Q. What strategies address low reproducibility in biological assays for this compound derivatives?

- Standardized Protocols : Use fixed inoculum sizes (e.g., 10⁶ CFU/mL for antimicrobial assays) and control strains (e.g., E. coli ATCC 25922).

- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., isoniazid for anti-TB assays).

- Statistical Validation : Apply ANOVA or Student’s t-test to triplicate datasets to minimize batch-to-batch variability .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

- Key Modifications :

- Experimental Validation : Compare MIC (Minimum Inhibitory Concentration) values across derivatives to identify critical functional groups.

Methodological Resources

| Technique | Application | Key Reference |

|---|---|---|

| SHELX refinement | Crystal structure validation | |

| PASS prediction | Bioactivity screening | |

| Alamar Blue assay | Anti-tubercular activity | |

| Q-SiteFinder | Ligand-binding site prediction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.